Cas no 31563-00-5 (Imidazo[1,2-a]pyridine,2-(4-methoxyphenyl)-, hydrobromide (1:?))
Imidazo[1,2-a]pyridine,2-(4-methoxyphenyl)-, hydrobromide (1:?) Chemical and Physical Properties
Names and Identifiers
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- Imidazo[1,2-a]pyridine,2-(4-methoxyphenyl)-, hydrobromide (1:?)
- 2-(4-METHOXYPHENYL)IMIDAZO[1,2-A]PYRIDINE HYDROBROMIDE
- 2-(4-METHOXY-PHENYL)-IMIDAZO[1,2-A]PYRIDINE MONOHYDROBROMINE
- 2-(2-PYRIDIN-3-YLETHYL)PHENYL]AMINEDIHYDROCHLORIDE
- AKOS005189327
- MFCD06245389
- 2-(4-Methoxyphenyl)-imidazo[1,2-a]pyridine monohydrobromine
- 31563-00-5
- 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine;hydrobromide
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- MDL: MFCD06245389
- Inchi: 1S/C14H12N2O.BrH/c1-17-12-7-5-11(6-8-12)13-10-16-9-3-2-4-14(16)15-13;/h2-10H,1H3;1H
- InChI Key: DKAUBYPVNZWKNN-UHFFFAOYSA-N
- SMILES: Br.O(C)C1C=CC(=CC=1)C1=CN2C=CC=CC2=N1
Computed Properties
- Exact Mass: 304.02100
- Monoisotopic Mass: 304.02113g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 251
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 26.5Ų
Experimental Properties
- PSA: 26.53000
- LogP: 3.96800
Imidazo[1,2-a]pyridine,2-(4-methoxyphenyl)-, hydrobromide (1:?) Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 204213-0.500g |
2-(4-Methoxyphenyl)-imidazo[1,2-a]pyridine monohydrobromine, 95% |
31563-00-5 | 95% | 0.500g |
$329.00 | 2023-09-07 | |
| abcr | AB234046-1 g |
2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine hydrobromide |
31563-00-5 | 1 g |
€542.30 | 2023-07-20 | ||
| abcr | AB234046-5 g |
2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine hydrobromide |
31563-00-5 | 5 g |
€947.00 | 2023-07-20 | ||
| abcr | AB234046-10 g |
2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine hydrobromide |
31563-00-5 | 10 g |
€1,330.40 | 2023-07-20 | ||
| abcr | AB234046-1g |
2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine hydrobromide; . |
31563-00-5 | 1g |
€542.30 | 2025-02-14 | ||
| abcr | AB234046-5g |
2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine hydrobromide; . |
31563-00-5 | 5g |
€947.00 | 2025-02-14 | ||
| abcr | AB234046-10g |
2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine hydrobromide; . |
31563-00-5 | 10g |
€1330.40 | 2025-02-14 | ||
| Chemenu | CM271468-10g |
2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine hydrobromide |
31563-00-5 | 95+% | 10g |
$*** | 2023-03-31 | |
| abcr | AB234046-25g |
2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine hydrobromide; . |
31563-00-5 | 25g |
€1851.50 | 2025-02-14 | ||
| A2B Chem LLC | AF70096-1g |
2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine hydrobromide |
31563-00-5 | 95+% | 1g |
$950.00 | 2024-04-20 |
Imidazo[1,2-a]pyridine,2-(4-methoxyphenyl)-, hydrobromide (1:?) Suppliers
Imidazo[1,2-a]pyridine,2-(4-methoxyphenyl)-, hydrobromide (1:?) Related Literature
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
Additional information on Imidazo[1,2-a]pyridine,2-(4-methoxyphenyl)-, hydrobromide (1:?)
Introduction to Imidazo[1,2-a]pyridine,2-(4-methoxyphenyl)-, hydrobromide (CAS No. 31563-00-5)
Imidazo[1,2-a]pyridine,2-(4-methoxyphenyl)-, hydrobromide (CAS No. 31563-00-5) is a significant compound in the field of pharmaceutical chemistry, known for its versatile applications in drug discovery and development. This compound belongs to the imidazopyridine class of heterocyclic molecules, which have garnered considerable attention due to their broad spectrum of biological activities. The presence of a hydrobromide salt form enhances its solubility and bioavailability, making it a valuable intermediate in synthetic chemistry and pharmacological research.
The Imidazo[1,2-a]pyridine scaffold is particularly noteworthy for its ability to interact with various biological targets, including enzymes and receptors. This structural motif has been extensively studied for its potential in developing novel therapeutic agents. The 2-(4-methoxyphenyl) substituent further modulates the pharmacological properties of the molecule, contributing to its unique chemical and biological profile. This combination of features makes it an attractive candidate for further exploration in medicinal chemistry.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and interactions of this compound with biological targets with high precision. These studies have highlighted the potential of Imidazo[1,2-a]pyridine,2-(4-methoxyphenyl)-, hydrobromide as a lead compound for the development of drugs targeting neurological disorders, inflammatory diseases, and cancer. The hydrobromide salt form has been particularly advantageous in these studies due to its improved pharmacokinetic properties.
In the realm of drug discovery, this compound has been employed in the synthesis of novel molecules with enhanced efficacy and reduced toxicity. Its structural flexibility allows for modifications that can fine-tune its biological activity, making it a valuable tool for medicinal chemists. The CAS No. 31563-00-5 identifier ensures unambiguous recognition and facilitates accurate documentation in scientific literature and patents.
One of the most compelling aspects of Imidazo[1,2-a]pyridine derivatives is their role as scaffolds for kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways and are often implicated in various diseases, including cancer. By designing molecules that specifically inhibit these kinases, researchers can develop targeted therapies that minimize side effects associated with traditional chemotherapeutic agents. The 4-methoxyphenyl group in this compound contributes to its ability to interact with kinase active sites effectively.
Furthermore, the hydrobromide salt form has been shown to improve the stability and shelf life of pharmaceutical formulations containing this compound. This is particularly important for drug development pipelines where long-term storage stability is a critical factor. The enhanced solubility provided by the hydrobromide salt also facilitates formulation into various dosage forms, including oral tablets and injectable solutions.
The synthesis of Imidazo[1,2-a]pyridine derivatives has been optimized through various synthetic routes that leverage modern techniques such as transition metal catalysis and flow chemistry. These methods have enabled the production of high-purity compounds on scales suitable for both research and commercial applications. The availability of these synthetic protocols has spurred further innovation in the field, leading to an increasing number of patents being filed each year.
Recent clinical trials have demonstrated promising results when Imidazo[1,2-a]pyridine-based compounds are used as therapeutic agents. These trials have focused on evaluating their efficacy in treating conditions such as chronic pain syndromes and neurodegenerative diseases. The hydrobromide salt form has been particularly effective in these trials due to its improved bioavailability and pharmacokinetic profile.
The integration of machine learning algorithms into drug discovery pipelines has further accelerated the development process for compounds like Imidazo[1,2-a]pyridine derivatives. These algorithms can predict potential drug candidates based on their structural features and biological activities with remarkable accuracy. This approach has allowed researchers to identify promising leads more quickly than traditional methods alone.
In conclusion, Imidazo[1,2-a]pyridine,2-(4-methoxyphenyl)-, hydrobromide (CAS No. 31563-00-5) represents a significant advancement in pharmaceutical chemistry due to its versatile applications and favorable pharmacological properties. Its unique structural features make it an attractive candidate for developing novel therapeutic agents targeting a wide range of diseases. The continued exploration of this compound and its derivatives will undoubtedly contribute to future medical breakthroughs.
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